molecular formula C33H30N6O2S2 B2940008 N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 362505-44-0

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2940008
CAS No.: 362505-44-0
M. Wt: 606.76
InChI Key: NFGRWMRXEHJBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This novel chemical entity, N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide, is a sophisticated research tool designed for investigating signal transduction pathways, with a primary focus on kinase inhibition. Its structure integrates multiple pharmacophores known to confer potent biological activity. The core features a pyrazoline scaffold, a well-established structural motif in numerous synthetic compounds exhibiting a range of pharmacological activities, including significant anti-inflammatory and anticancer effects through kinase interaction. The presence of the 1,2,4-triazole ring, linked via a thioether bridge to a carbonyl group, is a critical design element, as this heterocyclic system is frequently employed in medicinal chemistry to enhance binding affinity and metabolic stability, often targeting ATP-binding sites of various kinases . The molecule's overall architecture, incorporating thiophene and multiple aryl systems, suggests potential for high-affinity binding to specific protein kinases, making it a valuable probe for studying oncogenic signaling cascades such as those driven by B-Raf or VEGFR, which are validated targets in oncology research. Researchers can utilize this compound to elucidate novel mechanisms of kinase inhibition, explore downstream effects on cell proliferation and apoptosis, and potentially develop new therapeutic strategies for resistant cancers. It is strictly for research use in controlled laboratory settings.

Properties

IUPAC Name

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N6O2S2/c1-23-14-16-25(17-15-23)28-20-27(29-13-8-18-42-29)37-39(28)32(41)22-43-33-36-35-30(38(33)26-11-6-3-7-12-26)21-34-31(40)19-24-9-4-2-5-10-24/h2-18,28H,19-22H2,1H3,(H,34,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGRWMRXEHJBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole ring and a triazole moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that include the formation of the pyrazole and triazole rings, followed by the introduction of substituents such as thiophenes and phenyl groups.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyrazole structures have shown activity against various bacterial strains. Studies have demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis .

2. Antifungal Activity

The presence of the thiophene moiety in related compounds has been associated with enhanced antifungal activity. Compounds with similar configurations have shown efficacy against common fungal pathogens by interfering with ergosterol biosynthesis in fungal cell membranes .

3. Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests it could serve as a non-steroidal anti-inflammatory drug (NSAID). Research indicates that certain derivatives exhibit IC50 values comparable to established NSAIDs like diclofenac .

4. Anticancer Potential

Emerging evidence points to anticancer properties linked to triazole and pyrazole derivatives. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing various derivatives of pyrazole and triazole compounds, it was found that specific modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Action
A recent investigation into the anti-inflammatory effects of similar compounds revealed that certain derivatives exhibited potent inhibition of COX enzymes with IC50 values around 60 μg/mL, suggesting their viability as therapeutic agents for inflammatory diseases .

Data Tables

Activity Type Tested Compound MIC/IC50 Value Reference
AntimicrobialPyrazole derivative A15 µg/mL
AntifungalThiophene-containing B10 µg/mL
Anti-inflammatoryTriazole derivative C60 µg/mL
AnticancerPyrazole derivative DIC50 = 25 µM

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The synthesis of this compound involves multi-step reactions, as observed in structurally related pyrazolo-triazole derivatives. Key steps include:

(a) Pyrazole Ring Formation

  • The 4,5-dihydro-1H-pyrazol-1-yl moiety is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or chalcones. For example, reaction of thiophene-2-carbaldehyde with substituted hydrazines forms pyrazole intermediates .

  • Conditions : Reflux in ethanol (80°C, 2–4 hours), yielding intermediates that undergo further functionalization .

(b) Triazole Ring Construction

  • The 4H-1,2,4-triazol-3-yl group is formed through cyclization of thiosemicarbazides under alkaline conditions. This step often employs potassium hydroxide or sodium ethoxide as catalysts .

  • Example : Reaction of hydrazinecarbothioamides with CS₂ in basic media yields triazole-3-thiones .

(c) Acetamide Functionalization

  • The phenylacetamide side chain is introduced via nucleophilic acyl substitution, where activated esters (e.g., benzoyl chlorides) react with amines .

(a) Thioether Oxidation

The ethylthio (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent:

Reagent Product Conditions Yield
H₂O₂SulfoxideRT, 12 hours75–85%
mCPBASulfoneDichloromethane, 0°C, 2 hours90%

(b) Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux, 6 hours) yields 2-phenylacetic acid .

  • Basic Hydrolysis : NaOH/EtOH (reflux, 4 hours) produces the corresponding ammonium salt .

(c) Electrophilic Aromatic Substitution

The thiophene and phenyl rings participate in halogenation or nitration:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position of the phenyl ring.

  • Bromination : Br₂ in CHCl₃ selectively substitutes the thiophene ring at the 5-position .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s bioactivity is linked to its interaction with biological targets:

  • Enzyme Inhibition : Pyrazole-triazole hybrids inhibit cyclooxygenase-2 (COX-2) and kinases via hydrogen bonding with active-site residues.

  • Anticancer Activity : Analogous compounds exhibit IC₅₀ values of 6.2–43.4 μM against HCT-116 and T47D cancer cell lines by disrupting microtubule assembly .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA) of related triazoles .

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thioether bond, forming disulfides .

Catalytic and Metal Coordination Reactions

The sulfur and nitrogen atoms enable coordination with transition metals:

  • Pd(II) Complexes : React with K₂[PdCl₄] to form square-planar complexes, enhancing cytotoxicity against MCF-7 cells (IC₅₀: 8.3 μM) .

  • Stannylation : Triphenyltin chloride reacts with thiolate intermediates to yield organotin derivatives, as demonstrated in analogous thiophene-triazole systems .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Product Application
OxidationmCPBA, CH₂Cl₂, 0°CSulfone derivativeProdrug activation
Hydrolysis6M HCl, reflux2-Phenylacetic acidMetabolite synthesis
HalogenationBr₂, CHCl₃, RT5-Bromo-thiophene analogRadiolabeling
Metal CoordinationK₂[PdCl₄], EtOHPd(II)-triazole complexAnticancer agents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name / ID Key Structural Features Bioactivity (IC₅₀, µg/mL) Reference
Target Compound 1,2,4-triazole + pyrazole + thiophene + p-tolyl + thioether + acetamide N/A (hypothesized potent)
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 1,2,4-triazole + pyrazole + methyl/phenyl substituents + thioacetamide Anticancer (screened) 72–85% yields
2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide derivatives Thiazole + hydrazinecarbothioamide + phenyl substituents HepG-2 (IC₅₀: 1.61–1.98) MTT assay
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]...}acetamide Thiazole + pyrazole + chlorophenyl + isopropylphenyl + acetamide Not reported Crystallography

Key Observations :

  • Heterocyclic Diversity : The target compound’s thiophene and p-tolyl groups distinguish it from analogues with methyl/phenyl () or chlorophenyl/isopropylphenyl () substituents. Thiophene may enhance π-π stacking in biological targets compared to purely aliphatic substituents.
  • Bioactivity Potential: Compounds with triazole-thioether linkages (e.g., ) show anticancer promise, suggesting the target’s thioether bridge could confer similar activity. The IC₅₀ values of 1.61 µg/mL for thiazole derivatives () highlight the impact of heterocycle choice on potency.
Computational and Structural Analysis
  • Molecular Docking : Analogues in showed affinity for kinase domains via pyrazole-triazole interactions. The target’s thiophene may improve binding to cysteine-rich pockets (e.g., EGFR kinase).
  • The target’s acetamide group likely creates a negative ESP region, enhancing solubility and hydrogen-bond donor capacity.
  • Crystallography (SHELX) : Pyrazole-triazole systems (e.g., ) are often resolved via SHELXL, suggesting similar methods could validate the target’s structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.